Déhydrocurvularine

Vue d'ensemble

Description

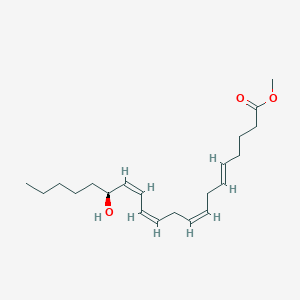

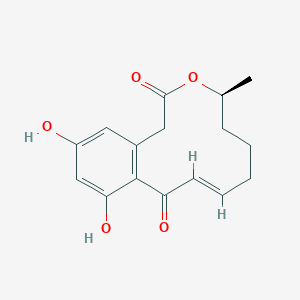

Dehydrocurvularin is an antimicrobial substance produced by the Penicillium fungus . It is a natural benzenediol lactone (BDL) with a 12-membered macrolide fused to a resorcinol ring .

Synthesis Analysis

The biosynthesis of Dehydrocurvularin involves a pair of iterative polyketide synthases (A. terreus CURS1 [AtCURS1] and AtCURS2) that collaborate in its production . The biosynthesis was reconstituted in Saccharomyces cerevisiae by heterologous expression of the polyketide synthases .Molecular Structure Analysis

Dehydrocurvularin has a molecular formula of C16H18O5 . It features a dihydroxyphenylacetic acid lactone polyketide framework with structural similarities to resorcylic acid lactones .Chemical Reactions Analysis

The presence of numerous, potentially reversible conjugates of Dehydrocurvularin suggests that conjugated forms of Dehydrocurvularin could act as “masked” or modified toxins which are metabolized or spontaneously revert to toxic Dehydrocurvularin forms in host cells .Physical And Chemical Properties Analysis

Dehydrocurvularin has a molar mass of 290.311 g·mol−1 . More detailed physical and chemical properties may be found in specific databases or literature .Applications De Recherche Scientifique

Activité anticancéreuse dans le cancer gastrique

La déhydrocurvularine a été identifiée comme un agent anticancéreux puissant, en particulier contre les cellules cancéreuses gastriques. Elle induit l'apoptose en activant la poly(ADP-ribose) polymérase 1 (PARP-1) et la caspase-3, qui sont essentielles dans la voie de mort cellulaire programmée . Cette activation conduit à l'inhibition de la croissance des cellules cancéreuses gastriques et à l'induction de l'apoptose. La capacité du composé à déclencher les voies de mort cellulaire en fait un candidat prometteur pour le développement de nouvelles thérapies anticancéreuses.

Inhibition de l'ATP-citrate lyase

Le composé s'est révélé être un puissant inhibiteur irréversible de l'ATP-citrate lyase (ACLY) . L'ACLY est une enzyme essentielle à la production de l'acétyl-CoA, une molécule clé dans les processus métaboliques, notamment la synthèse des acides gras et la production d'énergie. En inhibant l'ACLY, la this compound peut perturber le métabolisme des cellules cancéreuses, conduisant à une prolifération réduite et potentiellement à la mort des cellules cancéreuses.

Exploration du mécanisme d'action

Comprendre le mécanisme d'action de la this compound est essentiel pour son application dans des contextes thérapeutiques. La recherche a montré qu'elle peut activer la PARP-1 sans provoquer son clivage en fragments, ce qui est un événement courant pendant l'apoptose . Cette voie d'activation unique suggère que la this compound peut induire la mort cellulaire par des mécanismes qui diffèrent de l'apoptose traditionnelle, offrant une nouvelle voie pour la recherche sur le traitement du cancer.

Rôle dans l'apoptose dépendante des caspases

L'apoptose dépendante des caspases est une voie bien connue pour la mort cellulaire, et le rôle de la this compound dans ce processus a été étudié. Il semble que le composé puisse induire l'activation de la caspase-3, qui est une étape avant l'activation de la PARP-1 dans la séquence de l'apoptose . Cela indique que la this compound pourrait être utilisée pour cibler spécifiquement les cellules cancéreuses qui sont sensibles à l'apoptose dépendante des caspases.

Production d'espèces réactives de l'oxygène (ROS)

La capacité de la this compound à induire l'apoptose a été liée à son rôle dans la surproduction d'espèces réactives de l'oxygène (ROS) . Les ROS sont des molécules chimiquement réactives qui peuvent endommager les cellules, et leur surproduction peut conduire à la mort cellulaire. Cette propriété de la this compound pourrait être exploitée pour tuer sélectivement les cellules cancéreuses, qui sont souvent plus vulnérables au stress oxydatif que les cellules normales.

Potentiel pour les thérapies combinées

L'interaction de la this compound avec d'autres composés, tels que l'inhibiteur de la PARP-1, l'olaparib, et l'inhibiteur de la caspase-3, le Z-DEVD-FMK, a été étudiée . Ces interactions suggèrent que la this compound pourrait faire partie de thérapies combinées, où ses effets sont soit renforcés, soit modulés par d'autres médicaments. Cela pourrait conduire à des traitements anticancéreux plus efficaces avec potentiellement moins d'effets secondaires.

Mécanisme D'action

Target of Action

Dehydrocurvularin, also known as 10,11-dehydrocurvularin, primarily targets ATP-citrate lyase (ACLY) and Signal Transducer and Activator of Transcription 3 (STAT3) . ACLY is a crucial enzyme in cellular metabolism, converting citrate and CoA into acetyl-CoA and oxaloacetate, thus playing a significant role in lipid synthesis and energy production . STAT3 is a transcription factor that plays a critical role in many cellular processes such as cell growth and apoptosis .

Mode of Action

Dehydrocurvularin acts as a potent irreversible inhibitor of ACLY . It selectively inhibits the phosphorylation of STAT3 Tyr-705, without affecting the upstream components JAK1 and JAK2, as well as dephosphorylation of STAT3 . Furthermore, it disturbs the interaction between NEK7 and NLRP3, resulting in the inhibition of NLRP3 inflammasome activation .

Biochemical Pathways

By inhibiting ACLY, dehydrocurvularin disrupts the citrate cycle (TCA cycle), affecting lipid synthesis and energy production . The inhibition of STAT3 phosphorylation impacts the JAK-STAT signaling pathway, which plays a crucial role in transmitting information from extracellular chemical signals to the nucleus resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis .

Result of Action

Dehydrocurvularin has been shown to exert antitumor effects against human breast cancer by suppressing STAT3 activation . It dose-dependently inhibits the proliferation, migration, and invasion of human breast cancer cell lines MDA-MB-231 and MDA-MB-468, and induces cell apoptosis . It also attenuates inflammation by suppressing NLRP3 inflammasome activation .

Action Environment

It’s worth noting that dehydrocurvularin is a secondary metabolite produced by many fungi, suggesting that its production and efficacy might be influenced by the fungal growth environment

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Dehydrocurvularin has been revealed to be a potent irreversible inhibitor of ATP-citrate lyase (ACLY) via classical chemoproteomic profiling . ACLY is a key enzyme in cellular metabolism, linking carbohydrate metabolism with lipid metabolism by converting citrate into acetyl-CoA, a key building block for biosynthesis .

Cellular Effects

Dehydrocurvularin has been shown to have significant effects on various types of cells, particularly cancer cells. For instance, it has been found to dose-dependently inhibit the proliferation, migration, and invasion of human breast cancer cell lines MDA-MB-231 and MDA-MB-468, and induce cell apoptosis .

Molecular Mechanism

The molecular mechanism of Dehydrocurvularin involves the selective inhibition of the phosphorylation of STAT3 Tyr-705, a transcription factor critical in many types of cancers . It does not affect the upstream components JAK1 and JAK2, nor the dephosphorylation of STAT3 .

Temporal Effects in Laboratory Settings

In nude mice bearing breast cancer cell line MDA-MB-231 xenografts, treatment with Dehydrocurvularin markedly suppressed the tumor growth via inhibition of STAT3 activation without observed toxicity .

Metabolic Pathways

Dehydrocurvularin is involved in the metabolic pathway of ATP-citrate lyase (ACLY), a key enzyme in cellular metabolism . By inhibiting ACLY, Dehydrocurvularin can potentially disrupt the normal metabolic flux and alter metabolite levels.

Subcellular Localization

Given its role as an inhibitor of ATP-citrate lyase (ACLY), it is likely to be found in the cytoplasm where ACLY is typically located .

Propriétés

IUPAC Name |

(5S,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIRMQMUBGNCKS-RWCYGVJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017526 | |

| Record name | 10,11-Dehydrocurvularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21178-57-4 | |

| Record name | Dehydrocurvularin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021178574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Dehydrocurvularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydrocurvularin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAU7YA7FF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

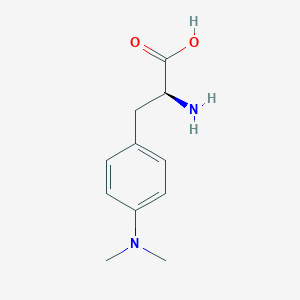

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

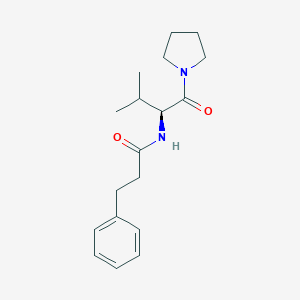

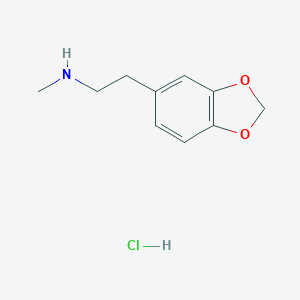

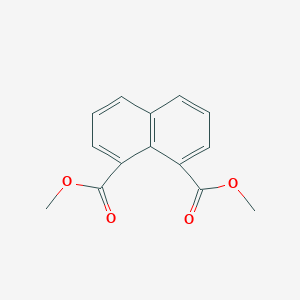

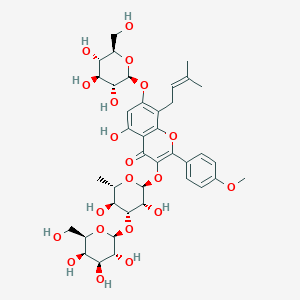

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.